4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide
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Overview
Description
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with an amino group (-NH2) and a 3-methylbutyl group.
Scientific Research Applications
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .
Mode of Action
The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It mimics the structure of PABA and binds to dihydropteroate synthetase, thereby inhibiting the enzyme’s activity . This prevents the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a deficiency of dihydrofolate and tetrahydrofolate, which are crucial for the synthesis of purines and pyrimidines, the building blocks of DNA . As a result, bacterial DNA synthesis is hindered, leading to the cessation of cell division and growth .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, the presence of other carbon sources can affect the biodegradation of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 3-methylbutylamine under reducing conditions. The general steps are as follows:
Nitration: Benzene is nitrated to form nitrobenzene.
Sulfonation: Nitrobenzene is sulfonated to yield 4-nitrobenzenesulfonic acid.
Amidation: 4-Nitrobenzenesulfonic acid is converted to 4-nitrobenzenesulfonamide.
Reduction: 4-Nitrobenzenesulfonamide is reduced to 4-aminobenzenesulfonamide.
Alkylation: 4-Aminobenzenesulfonamide is reacted with 3-methylbutylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
4-amino-N-(3-methylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQIZSFKTPJDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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